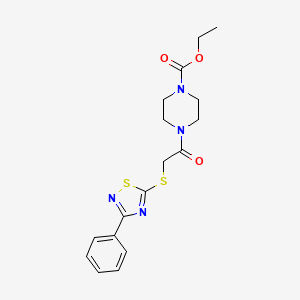

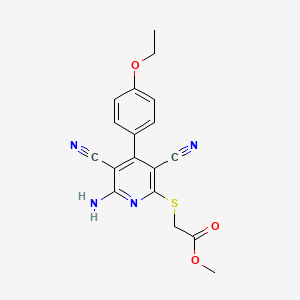

Methyl 2-((6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-((6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl)thio)acetate is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Scientific Research Applications

Targeting Adenosine Receptors

The compound is a part of the amino-3,5-dicyanopyridine derivatives, which are intriguing series of adenosine receptor (AR) ligands. They have been developed by both academic researchers and industry. The compound has shown to be active in the low nanomolar range at hA1 and hA2B ARs and shows a good trend of selectivity versus both the hA2A and hA3 ARs .

Diabetes Treatment

The combined hA1/hA2B partial agonist activity of the compound leads to a synergistic effect on glucose homeostasis and could potentially be beneficial in treating diabetes and related complications .

Antimicrobial Potential

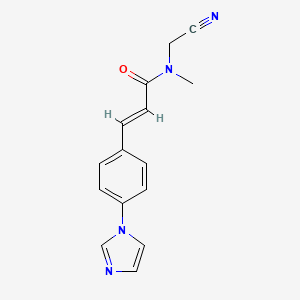

The compound, being a derivative of imidazole, shows antimicrobial potential. Imidazole derivatives have been reported to show different biological activities such as antibacterial and antimycobacterial activities .

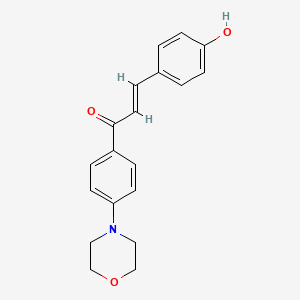

Anti-inflammatory and Antitumor Agents

Cyano-containing drugs, which include this compound, are widely used in medicine as anti-inflammatory and antitumor agents .

Calcium-Channel Blockers

The compound, being a cyano-containing drug, is used as a calcium-channel blocker. These are used to decrease the rate of contractions of the heart and are used in treating high blood pressure and heart-related conditions .

Antiviral Agents

Imidazole derivatives, including this compound, have been reported to show antiviral activities .

Antioxidant

Imidazole derivatives, including this compound, have been reported to show antioxidant activities .

Anti-amoebic and Antihelmintic Activities

Imidazole derivatives, including this compound, have been reported to show anti-amoebic and antihelmintic activities .

Mechanism of Action

Mode of Action

It is known that the compound is synthesized via the michael reaction of dimethyl (furan-2-ylmethylidene)malonate with 2-cyanoethanethio (seleno)amides and 4-methylmorpholine .

Result of Action

The molecular and cellular effects of Methyl 2-((6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl)thio)acetate’s action are currently unknown

properties

IUPAC Name |

methyl 2-[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c1-3-25-12-6-4-11(5-7-12)16-13(8-19)17(21)22-18(14(16)9-20)26-10-15(23)24-2/h4-7H,3,10H2,1-2H3,(H2,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOPGRKHUOTUHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)OC)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride](/img/structure/B2392021.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2392025.png)

![N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2392026.png)

![2-[2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2392030.png)

![2-Chloro-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2392033.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-5-carboxylic acid](/img/structure/B2392035.png)